molecular formula C25H29NO3S B13391154 N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide

N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide

Cat. No.: B13391154
M. Wt: 423.6 g/mol
InChI Key: LCEOXQXOFGOCIC-PXDATVDWSA-N
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Description

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol typically involves the reaction of a chiral amine with a mesitylenesulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in the synthesis include benzylamine, mesitylenesulfonyl chloride, and a suitable base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the chiral centers and functional groups contribute to its binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficacy in various chemical and biological processes.

Properties

Molecular Formula

C25H29NO3S

Molecular Weight

423.6 g/mol

IUPAC Name

N-benzyl-1-(3,5-dimethylphenyl)-N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]methanesulfonamide

InChI

InChI=1S/C25H29NO3S/c1-19-14-20(2)16-23(15-19)18-30(28,29)26(17-22-10-6-4-7-11-22)21(3)25(27)24-12-8-5-9-13-24/h4-16,21,25,27H,17-18H2,1-3H3/t21-,25-/m1/s1

InChI Key

LCEOXQXOFGOCIC-PXDATVDWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)CS(=O)(=O)N(CC2=CC=CC=C2)[C@H](C)[C@H](C3=CC=CC=C3)O)C

Canonical SMILES

CC1=CC(=CC(=C1)CS(=O)(=O)N(CC2=CC=CC=C2)C(C)C(C3=CC=CC=C3)O)C

Origin of Product

United States

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